molecular formula C12H18ClNO2 B1425793 4-(4-Methoxyphenyl)oxan-4-amine hydrochloride CAS No. 1380300-58-2

4-(4-Methoxyphenyl)oxan-4-amine hydrochloride

Cat. No. B1425793
M. Wt: 243.73 g/mol
InChI Key: BOXHLGRCTOLVLO-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1380300-58-2 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine .


Molecular Structure Analysis

The InChI code for “4-(4-Methoxyphenyl)oxan-4-amine hydrochloride” is 1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5H,6-9,13H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.73 . The chemical formula is C12H17NO2・HCl . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Tyrosinase Inhibition and UV-Blocking

One significant application of a related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is its ability to inhibit tyrosinase activity, which is a critical enzyme in the melanin biosynthesis pathway. This property suggests its potential use as a skin whitening agent due to its UV-blocking effects and SOD-like activity, protecting against auto-oxidation (Choi et al., 2002).

Chemical Reactivity and Biological Evaluation

Another study explored the synthesis of 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its chemical reactivity towards primary and heterocyclic amines. This work led to the development of compounds with potential biological activity, highlighting the versatility of 4-(4-methoxyphenyl) derivatives as precursors in medicinal chemistry (Farouk et al., 2021).

Antibacterial Activity

A study on the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones demonstrated that the resulting secondary propanaryl-amines and their oxalates and hydrochlorides exhibit high antibacterial activity. This research highlights the potential of 4-(4-methoxyphenyl) derivatives in developing new antibacterial agents (Arutyunyan et al., 2017).

Corrosion Inhibition

In the context of material science, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to 4-(4-methoxyphenyl)oxan-4-amine, has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. This compound showed significant efficiency as a corrosion inhibitor, with potential applications in protecting industrial materials (Bentiss et al., 2009).

Safety And Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-(4-methoxyphenyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12;/h2-5H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXHLGRCTOLVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)oxan-4-amine hydrochloride

CAS RN

1380300-58-2
Record name 2H-Pyran-4-amine, tetrahydro-4-(4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenyl)oxan-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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